N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(16-9-17-29-25(31)22-14-7-8-15-23(22)27-26(29)32)28(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCKQWKBBXJZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Attachment of the Butanamide Chain: The quinazolinone intermediate is then reacted with a suitable butanoyl chloride derivative to introduce the butanamide chain.
N,N-Dibenzylation: The final step involves the N,N-dibenzylation of the butanamide derivative using benzyl chloride in the presence of a base such as sodium hydride.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced with other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide belongs to the quinazoline family, which has been extensively studied for their biological activities. Quinazolines are known for their ability to inhibit various enzymes and receptors, making them valuable in drug design.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain quinazoline derivatives demonstrated potent activity against human colorectal carcinoma (HCT116) cells, suggesting a potential pathway for developing anticancer therapies .
Antimicrobial Properties
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes linked to disease mechanisms.
Matrix Metalloproteinase Inhibition
A patent describes the use of quinazoline derivatives as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in tissue remodeling and cancer metastasis . Inhibiting MMPs could lead to therapeutic strategies for cancer treatment and other conditions characterized by excessive tissue remodeling.
Monoamine Oxidase Inhibition
The compound may also exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and depression . By inhibiting MAO, these compounds could potentially enhance neurotransmitter levels in the brain, offering a pathway for treating mood disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups conducive to biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Several studies have documented the biological evaluation of quinazoline derivatives:
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can be compared with other quinazolinone derivatives, such as:
4-(2,4-Dioxo-1H-quinazolin-3-yl)butanamide: Lacks the N,N-dibenzyl groups, which may affect its biological activity and solubility.
N-Benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide: Contains only one benzyl group, which may result in different binding affinities and biological effects.
N,N-Dibenzyl-2,4-dioxo-1H-quinazolin-3-yl)butanamide: Similar structure but with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Biological Activity
N,N-dibenzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a synthetic compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O3. The structure consists of a quinazoline core with two benzyl groups and a butanamide side chain. The presence of the 2,4-dioxo moiety is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its antibacterial properties using the agar well diffusion method.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
The compound demonstrated moderate to high activity against these strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Quinazolines have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and cancer cells .
- DNA Interaction : Quinazoline derivatives often intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazolines can induce oxidative stress in cells, leading to apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives including this compound showed promising results against multi-drug resistant strains of bacteria. The compound was found to be particularly effective against Staphylococcus aureus, demonstrating an inhibition zone comparable to standard antibiotics such as vancomycin .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of quinazoline derivatives, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis .
Q & A
Basic Question
Advanced Question
- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data.
- Molecular Dynamics (MD) simulations analyze solvent interactions and stability under physiological conditions .
How are pharmacological targets (e.g., GABA receptors) identified for this compound?
Advanced Question
- Docking studies (AutoDock, Glide) predict binding affinities to GABA receptors. For example, benzyl-substituted derivatives show lower binding energy (ΔG = −8.2 kcal/mol) compared to diazepam (ΔG = −10.5 kcal/mol) .
- In vivo models : PTZ-induced seizures in mice evaluate anticonvulsant activity. Mortality reduction (17% vs. control) and delayed seizure onset indicate partial efficacy .
How should researchers address contradictions in biological activity data?
Advanced Question
- Dose-response curves : Test multiple concentrations (e.g., 10–100 mg/kg) to identify non-linear effects.
- Off-target profiling : Use kinase or GPCR panels to rule out unintended interactions.
- Metabolic stability assays : Assess liver microsome degradation to explain in vitro vs. in vivo discrepancies .
What analytical methods ensure batch-to-batch consistency in synthesized compounds?
Basic Question
- 1H/13C NMR : Compare peak integrals for stoichiometric ratios.
- LC-MS/MS : Detect trace impurities (<0.1%).
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
How can computational modeling guide SAR studies?
Advanced Question
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on quinazoline) with bioactivity.
- Free-energy perturbation (FEP) : Predict affinity changes upon structural modifications (e.g., dibenzyl vs. monobenzyl derivatives) .
What reaction mechanisms explain the instability of the quinazoline-dione core?
Advanced Question
- Hydrolysis : The 2,4-dioxo group is prone to nucleophilic attack in basic conditions, forming quinazolinone derivatives.
- Photodegradation : UV exposure induces radical formation, detected via ESR spectroscopy. Stabilization requires light-protected storage .
How do steric effects influence binding to hydrophobic enzyme pockets?
Advanced Question
- X-ray crystallography reveals that N,N-dibenzyl groups occupy hydrophobic subpockets (e.g., in cyclooxygenase-2).
- Methyl scanning mutagenesis : Replacing benzyl with smaller groups (e.g., methyl) reduces steric hindrance but lowers affinity .
What theoretical frameworks link structural features to observed bioactivity?
Basic Question
- Lock-and-key theory : The planar quinazoline ring fits into flat binding sites (e.g., dihydrofolate reductase).
- Hammett plots : Quantify electronic effects of substituents (σ values) on IC50 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
